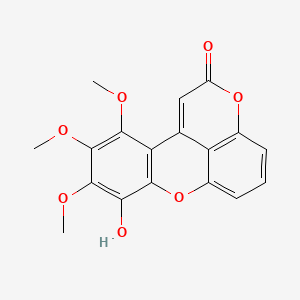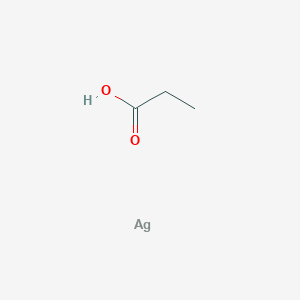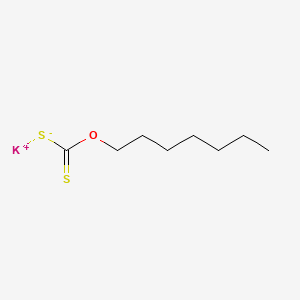
Potassium O-heptyl dithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium O-heptyl dithiocarbonate is a chemical compound with the molecular formula C8H15KOS2. It is a potassium salt of O-heptyl dithiocarbonate, characterized by its unique structure that includes a heptyl group attached to a dithiocarbonate moiety. This compound is known for its applications in various industrial and scientific fields due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium O-heptyl dithiocarbonate can be synthesized through the reaction of potassium hydroxide with heptyl alcohol and carbon disulfide. The reaction typically involves the following steps:
- Dissolve potassium hydroxide in an appropriate solvent such as ethanol.
- Add heptyl alcohol to the solution and stir the mixture.
- Introduce carbon disulfide to the reaction mixture under controlled temperature conditions.
- Allow the reaction to proceed, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Using large reactors to mix potassium hydroxide, heptyl alcohol, and carbon disulfide.
- Maintaining precise temperature and pressure conditions to ensure optimal yield.
- Employing purification techniques such as filtration and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium O-heptyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the heptyl group or the dithiocarbonate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiocarbonates or heptyl derivatives.
Applications De Recherche Scientifique
Potassium O-heptyl dithiocarbonate has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber chemicals, flotation agents in mining, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism by which potassium O-heptyl dithiocarbonate exerts its effects involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-heptyl dithiocarbonate is unique due to its heptyl group, which imparts distinct hydrophobic properties compared to shorter alkyl chain xanthates. This difference in structure can influence its reactivity and applications, making it suitable for specific industrial and research purposes.
Propriétés
Numéro CAS |
2720-78-7 |
|---|---|
Formule moléculaire |
C8H15KOS2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
potassium;heptoxymethanedithioate |
InChI |
InChI=1S/C8H16OS2.K/c1-2-3-4-5-6-7-9-8(10)11;/h2-7H2,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
UONHJSWTEBJXNB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCOC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Coceth-25 [INCI]](/img/structure/B12664055.png)
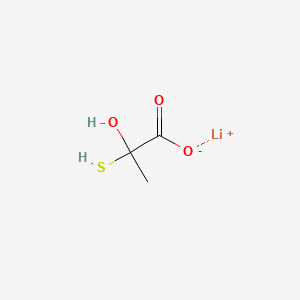


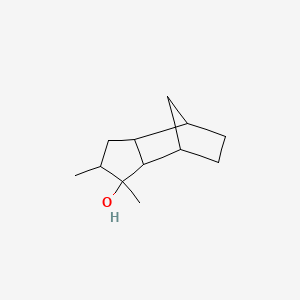
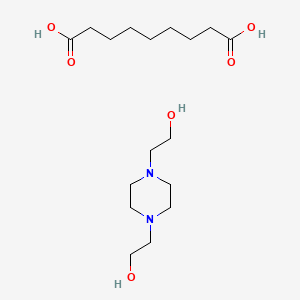
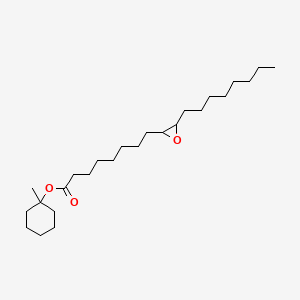
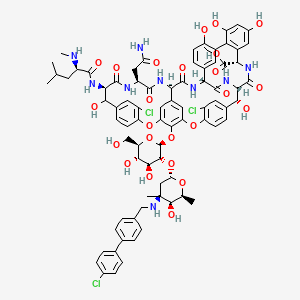
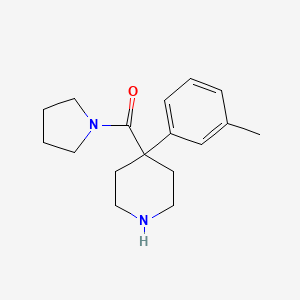

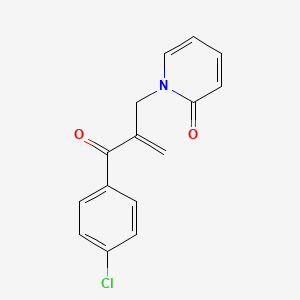
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
